Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted at position 6 with an acetyl group, at position 2 with a 3,4,5-trimethoxybenzamido moiety, and at position 3 with an ethyl carboxylate group. The 3,4,5-trimethoxybenzamido group is a notable pharmacophore, often associated with enhanced binding affinity in medicinal chemistry due to its electron-rich aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-6-31-22(27)18-14-7-8-24(12(2)25)11-17(14)32-21(18)23-20(26)13-9-15(28-3)19(30-5)16(10-13)29-4/h9-10H,6-8,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLWGCQNAGJLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 920467-79-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.42 g/mol
The structural features include a thieno[2,3-c]pyridine core and a trimethoxybenzamide substituent, which are believed to contribute to its biological efficacy.
Anticancer Activity
Recent research has highlighted the compound's significant cytotoxic activity against various cancer cell lines. Notably, it has shown promising results against HepG2 liver cancer cells:
- IC50 Value : The compound exhibits an IC50 value of approximately 2.46 μM against HepG2 cells, indicating potent antiproliferative effects .
The mechanism underlying the anticancer activity involves several key processes:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization effectively. In a study comparing its effects to the reference drug Colchicine (Col), it demonstrated an inhibition percentage of 82.01%, slightly lower than Col's 86.79% .
- Induction of Apoptosis : The compound induces apoptosis in HepG2 cells as evidenced by:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Result |
|---|---|
| IC50 against HepG2 | 2.46 μM |
| Tubulin Polymerization Inhibition | 82.01% |
| Apoptosis Induction | Caspase-9 increase: 5.81-fold |
| Cell Cycle Arrest | G2/M phase accumulation |
Case Studies and Research Findings
- Study on Molecular Hybrids : A study focused on various molecular hybrids including this compound showed that modifications in substituents significantly affected cytotoxicity profiles against HepG2 cells. The hybrid containing the trimethoxybenzamide moiety was among the most active variants tested .
- Experimental Validation : In vitro experiments validated the compound's ability to induce apoptosis and inhibit cell growth through multiple pathways involving tubulin dynamics and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrothieno[2,3-c]pyridine scaffold is highly versatile, with modifications at positions 2 and 6 significantly influencing pharmacological properties. Below is a comparative analysis of key analogs:
Structural and Functional Comparison
*Calculated based on structural analogy to (C₂₁H₂₆N₂O₇S).
Key Observations
Substituent Effects on Activity: The 3,4,5-trimethoxybenzamido group (target compound) is associated with antitubulin activity in analogs, likely due to interactions with the colchicine binding site . Replacing the benzamido with an anilino group (NH, as in ) reduces molecular weight but may decrease metabolic stability. Acetyl at position 6 (target compound) introduces a compact hydrophobic group, contrasting with bulkier benzyl or but-2-enoyl substituents. Smaller groups like acetyl or methyl may enhance membrane permeability . Ethyl vs. Methyl Esters: Ethyl esters (target compound) generally offer improved lipophilicity and prolonged half-life compared to methyl esters () .
Biological Activity Trends :
- Compounds with thioureido or trifluoromethylbenzoyl groups () exhibit potent TNF-α inhibition, suggesting electron-withdrawing substituents enhance anti-inflammatory activity .
- 2,6-Disubstituted derivatives with carboxamide groups () show anti-mycobacterial activity, highlighting the importance of hydrogen-bonding motifs at position 2 .
Synthetic Yields :
- The target compound’s analog in (methyl ester) was synthesized in 54% yield, while phenylthioureido derivatives () achieved 62% yields, indicating substituent-dependent reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
